1-Fluoromethyl-1,2-ethanediol diacetate
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Overview
Description
1-Fluoromethyl-1,2-ethanediol diacetate is a chemical compound with the molecular formula C7H11FO4 and a molecular weight of 178.158 g/mol . It is also known by other names such as 1,2-Diacetoxy-3-fluoropropane and Fluorodeoxyglyceroldiacetate . This compound is characterized by its density of 1.135 g/cm³ and a boiling point of 206.9°C at 760 mmHg .
Preparation Methods
The synthesis of 1-Fluoromethyl-1,2-ethanediol diacetate typically involves the reaction of 1,2-ethanediol with acetic anhydride in the presence of a fluorinating agent. The reaction conditions often require a controlled temperature and the use of a catalyst to facilitate the acetylation and fluorination processes . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Fluoromethyl-1,2-ethanediol diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes under specific conditions.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluoromethyl-1,2-ethanediol diacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving fluorinated analogs of biological molecules.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Fluoromethyl-1,2-ethanediol diacetate involves its interaction with specific molecular targets. The fluorine atom in the compound can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor .
Comparison with Similar Compounds
1-Fluoromethyl-1,2-ethanediol diacetate can be compared with similar compounds such as:
1,2-Diacetoxyethane: Lacks the fluorine atom, resulting in different reactivity and applications.
Fluorodeoxyglycerol: Contains a fluorine atom but differs in the acetylation pattern.
1,2-Ethanediol diacetate: Similar structure but without the fluorine atom, leading to different chemical properties. The presence of the fluorine atom in this compound makes it unique, providing distinct chemical and physical properties that are valuable in various applications.
Properties
CAS No. |
62522-74-1 |
---|---|
Molecular Formula |
C7H11FO4 |
Molecular Weight |
178.16 g/mol |
IUPAC Name |
(2-acetyloxy-3-fluoropropyl) acetate |
InChI |
InChI=1S/C7H11FO4/c1-5(9)11-4-7(3-8)12-6(2)10/h7H,3-4H2,1-2H3 |
InChI Key |
XRWIXJZTLMBJOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(CF)OC(=O)C |
Origin of Product |
United States |
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